

CAY10602: A Potent Modulator of TNF- α Production via SIRT1 Activation

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Compound of Interest

Compound Name: CAY10602

Cat. No.: B1668654

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of **CAY10602** on Tumor Necrosis Factor-alpha (TNF- α) production. **CAY10602** is a known activator of Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a critical role in cellular processes, including inflammation. This document details the mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for studying its activity.

Core Mechanism of Action: SIRT1-Mediated NF- κ B Inhibition

CAY10602 exerts its inhibitory effect on TNF- α production primarily through the activation of SIRT1. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the transcription factor Nuclear Factor-kappa B (NF- κ B) is activated. A key step in this activation is the acetylation of the p65/RelA subunit of NF- κ B. Acetylated p65/RelA promotes the transcription of pro-inflammatory genes, including TNF- α .

CAY10602, as a SIRT1 activator, enhances the deacetylase activity of SIRT1. SIRT1 then directly targets and deacetylates the p65 subunit of NF- κ B at lysine 310. This deacetylation leads to the suppression of NF- κ B transcriptional activity, thereby reducing the expression and subsequent release of TNF- α .

Data Presentation: Quantitative Effects of CAY10602 on TNF- α Production

The following table summarizes the quantitative data on the inhibition of TNF- α production by **CAY10602** in a key experimental model.

Cell Line	Stimulant	CAY10602 Concentration	TNF- α Inhibition	Reference
THP-1 (human monocytic cells)	Lipopolysaccharide (LPS)	20 μ M	Strong Suppression	[1][2]
THP-1 (human monocytic cells)	Lipopolysaccharide (LPS)	60 μ M	Strong Suppression	[1][2]

Note: The referenced study identified **CAY10602** as "compound 1" and demonstrated its potent SIRT1-activating and anti-inflammatory properties. While a precise IC50 value was not reported, the study highlighted significant suppression of TNF- α at the tested concentrations.

Experimental Protocols

This section provides a detailed methodology for an in vitro assay to determine the effect of **CAY10602** on LPS-induced TNF- α production in THP-1 human monocytic cells.

Objective: To quantify the dose-dependent inhibition of TNF- α secretion by **CAY10602** in LPS-stimulated THP-1 cells.

Materials:

- **CAY10602** (Cayman Chemical or equivalent)
- THP-1 cell line (ATCC TIB-202)
- RPMI-1640 cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution

- Lipopolysaccharide (LPS) from E. coli O111:B4
- Phorbol 12-myristate 13-acetate (PMA) for cell differentiation (optional)
- Phosphate Buffered Saline (PBS), pH 7.4
- DMSO (for dissolving **CAY10602**)
- Human TNF- α ELISA kit
- 24-well cell culture plates
- CO2 incubator (37°C, 5% CO2)

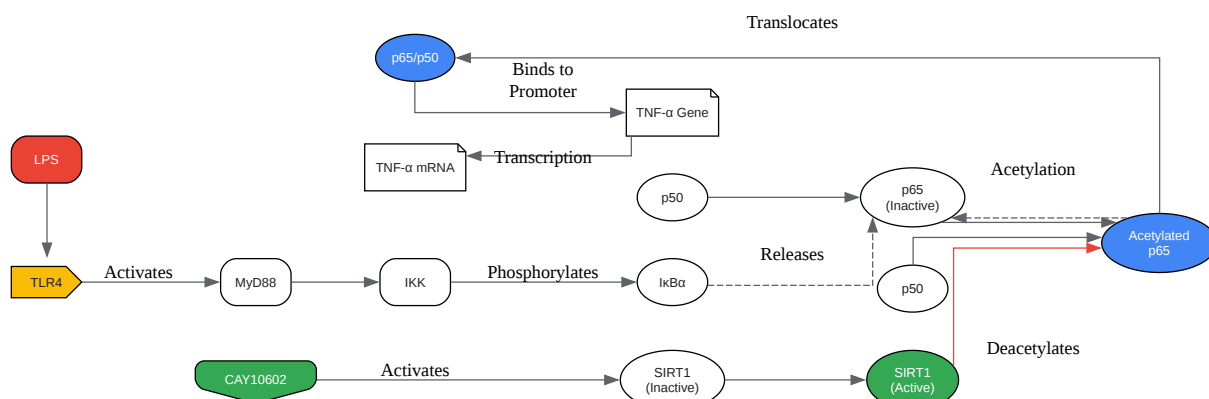
Procedure:

- Cell Culture and Plating:
 - Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
 - Plate THP-1 cells at a density of 1.2×10^6 cells/mL in a 24-well plate (0.5×10^6 cells per well in 0.4 mL of medium).[\[2\]](#)
 - Optional for macrophage differentiation: Treat THP-1 cells with PMA (e.g., 20 ng/mL) for 48 hours to induce differentiation into macrophage-like cells. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before treatment.
- Compound Preparation and Pre-treatment:
 - Prepare a stock solution of **CAY10602** in DMSO.
 - Dilute the **CAY10602** stock solution in cell culture medium to achieve the desired final concentrations (e.g., a range from 1 μ M to 100 μ M). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically $\leq 0.1\%$).
 - Pre-incubate the cells with the various concentrations of **CAY10602** for 1 hour at 37°C.[\[2\]](#) Include a vehicle control (medium with the same final concentration of DMSO).

- LPS Stimulation:
 - Following the pre-incubation period, add LPS to each well to a final concentration of 1 $\mu\text{g/mL}$ to induce TNF- α production. Do not add LPS to the negative control wells.
 - Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.
- Sample Collection and TNF- α Measurement:
 - After the incubation period, centrifuge the plates to pellet the cells.
 - Carefully collect the cell culture supernatants.
 - Quantify the concentration of TNF- α in the supernatants using a human TNF- α ELISA kit, following the manufacturer's instructions.
- Data Analysis:
 - Generate a standard curve using the TNF- α standards provided in the ELISA kit.
 - Calculate the concentration of TNF- α in each sample based on the standard curve.
 - Determine the percentage of TNF- α inhibition for each **CAY10602** concentration relative to the LPS-stimulated vehicle control.
 - If a sufficient range of concentrations is tested, calculate the IC₅₀ value (the concentration of **CAY10602** that inhibits 50% of the LPS-induced TNF- α production).

Mandatory Visualization

The following diagram illustrates the signaling pathway through which **CAY10602** inhibits TNF- α production.



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CAY10602 inhibits TNF-α by activating SIRT1, which deacetylates NF-κB p65.

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References

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